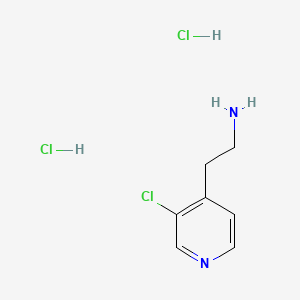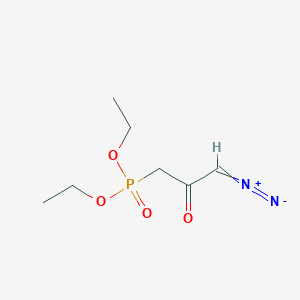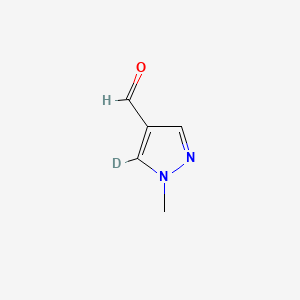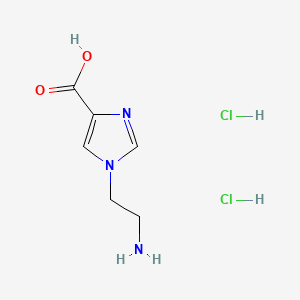
2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride is a chemical compound that has garnered significant interest in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of 3-chloropyridine with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, and involves steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a different product compared to reduction or substitution .
Applications De Recherche Scientifique
2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride include:
- 1-(3-chloropyridin-2-yl)ethan-1-amine
- 1-(3-chloropyridin-4-yl)ethan-1-amine
- 2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride
- 2-(3,5-dibromopyridin-4-yl)ethan-1-amine dihydrochloride .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it particularly valuable in certain applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C7H11Cl3N2 |
|---|---|
Poids moléculaire |
229.5 g/mol |
Nom IUPAC |
2-(3-chloropyridin-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-7-5-10-4-2-6(7)1-3-9;;/h2,4-5H,1,3,9H2;2*1H |
Clé InChI |
GSDZBLFKGNJBJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1CCN)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13462541.png)

![1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride](/img/structure/B13462552.png)
![1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride](/img/structure/B13462555.png)


![1-Oxaspiro[3.3]heptan-6-amine](/img/structure/B13462577.png)



![4-(2,2-Difluoropropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13462600.png)

![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)

